5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a compound that features a furan ring, a piperazine ring, and a pentanoic acid moiety
Preparation Methods
The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of furan and piperazine derivatives with
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c17-12(4-1-5-13(18)19)15-6-8-16(9-7-15)14(20)11-3-2-10-21-11/h2-3,10H,1,4-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJHUGKCEANMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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